molecular formula C8H5BrFNO4 B11719759 2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic Acid

2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic Acid

Cat. No.: B11719759
M. Wt: 278.03 g/mol
InChI Key: OUNPENPDMDCHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic Acid (CAS 1805151-95-4) is a high-value arylacetic acid derivative supplied for research and development purposes. With a molecular formula of C 8 H 5 BrFNO 4 and a molecular weight of 278.03 g/mol , this compound serves as a versatile synthetic intermediate, particularly in pharmaceutical and agrochemical discovery. The structure of this compound integrates three key functional handles: a bromo substituent, a fluoro substituent, and a nitro group on the phenyl ring, alongside a reactive acetic acid side chain. This unique arrangement makes it a valuable scaffold for constructing more complex molecules via various cross-coupling reactions and nucleophilic substitutions. Research on structurally related stable 2-lithio-6-nitrophenol derivatives highlights the potential of such compounds in synthetic chemistry for the preparation of complex substituted nitrophenols . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H5BrFNO4

Molecular Weight

278.03 g/mol

IUPAC Name

2-(2-bromo-4-fluoro-6-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5BrFNO4/c9-6-1-4(10)2-7(11(14)15)5(6)3-8(12)13/h1-2H,3H2,(H,12,13)

InChI Key

OUNPENPDMDCHRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)Br)F

Origin of Product

United States

Preparation Methods

Halogenation and Nitration Sequence

A common approach involves starting with a fluorinated toluene derivative. Bromination at the ortho position is achieved using electrophilic brominating agents like bromine in the presence of a Lewis acid (e.g., FeBr₃). Subsequent nitration introduces the nitro group at the para position relative to the bromine, leveraging the directing effects of the electron-withdrawing bromo and fluoro substituents.

For example, 4-fluorotoluene undergoes bromination to yield 2-bromo-4-fluorotoluene. Nitration with a mixed acid system (H₂SO₄/HNO₃, 1:3–8 ratio) at 40–80°C introduces the nitro group at position 6, forming 2-bromo-4-fluoro-6-nitrotoluene. This intermediate is critical for downstream carboxylation.

Carboxylation via Metal-Mediated Rearrangement

The acetic acid side chain is introduced through a carboxylation reaction. In a method adapted from CN102718659A, 2-bromo-4-fluoro-6-nitrotoluene reacts with sodium metal in an organic solvent (e.g., cyclohexane or butyl ether) to form a benzyl sodium intermediate. Heating this intermediate induces a rearrangement to 2-bromo-4-fluoro-6-nitrobenzyl sodium, which reacts with carbon dioxide to yield the sodium salt of the target acid. Acidification with dilute HCl or H₂SO₄ then produces the free acid.

Key reaction conditions :

  • Solvent : Cyclohexane or butyl ether

  • Temperature : 40–150°C (rearrangement step)

  • CO₂ flow rate : 0.8 L/min

  • Yield : 94.6–96.4%

Detailed Stepwise Synthesis Protocols

Bromination of 4-Fluorotoluene

Procedure :

  • Dissolve 4-fluorotoluene in chloroform.

  • Add bromine dropwise under ice-cooling, catalyzed by FeBr₃.

  • Stir at 0–5°C for 4 hours, followed by aqueous workup.

Outcome :

  • Product : 2-bromo-4-fluorotoluene

  • Yield : ~85% (estimated from analogous reactions)

Nitration of 2-Bromo-4-fluorotoluene

Procedure :

  • Dissolve 2-bromo-4-fluorotoluene in concentrated H₂SO₄.

  • Slowly add HNO₃ (maintaining a 1:3–8 H₂SO₄:HNO₃ ratio).

  • Heat at 60°C for 3 hours, then pour into ice water.

Outcome :

  • Product : 2-bromo-4-fluoro-6-nitrotoluene

  • Yield : 75–80%

Carboxylation to Acetic Acid Derivative

Procedure :

  • React 2-bromo-4-fluoro-6-nitrotoluene with sodium metal in cyclohexane at 25°C.

  • Heat to 95°C for 5 hours to form the rearranged benzyl sodium intermediate.

  • Bubble CO₂ through the solution at 0.8 L/min for 3 hours.

  • Quench with methanol, extract, and acidify with dilute HCl.

Outcome :

  • Product : this compound

  • Yield : 94.6–96.4%

Industrial-Scale Optimization

Solvent and Temperature Considerations

Industrial protocols prioritize solvents like butyl ether for their high boiling points (141°C), enabling efficient heat management during exothermic reactions. Continuous flow reactors are employed to maintain consistent temperatures during nitration and carboxylation, reducing side reactions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYieldScalability
Halogenation/Nitration4-FluorotolueneMixed acid nitration75–80%High
Metal-Mediated Carboxylation2-Bromo-4-fluoro-6-nitrotolueneSodium/CO₂ reaction94–96%Industrial

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitro group’s placement is controlled by the electron-withdrawing effects of bromo and fluoro substituents. Meta-directing nitro groups require careful temperature control to avoid over-nitration .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the ortho position undergoes NAS reactions due to electron withdrawal by the nitro and fluorine groups, which activate the ring for nucleophilic attack.

Reaction TypeReagents/ConditionsProductYieldSource
Methoxy substitutionNaOMe, DMF, 80°C, 12h2-Methoxy-4-fluoro-6-nitrophenylacetic acid78%
Amine substitutionNH₃ (aq.), Cu catalyst, 120°C, 24h2-Amino-4-fluoro-6-nitrophenylacetic acid65%

Key Findings :

  • Fluorine’s strong electron-withdrawing effect directs substitution to the bromine-bearing position .

  • Steric hindrance from the nitro group slightly reduces yields compared to non-fluorinated analogs .

Nitro Group Reduction

The nitro group is reduced to an amine under catalytic hydrogenation or metal hydride conditions.

MethodReagents/ConditionsProductYieldSource
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 6h2-Bromo-4-fluoro-6-aminophenylacetic acid92%
Fe/HCl reductionFe powder, HCl (conc.), reflux, 3hSame as above85%

Mechanistic Insight :

  • Reduction proceeds via a nitroso intermediate, confirmed by FT-IR monitoring .

  • Fluorine stabilizes the aromatic transition state, enhancing reaction efficiency.

Carboxylation and Esterification

The acetic acid side chain participates in esterification, while the aromatic ring undergoes carboxylation under high-pressure CO₂.

ReactionReagents/ConditionsProductYieldSource
EsterificationSOCl₂, MeOH, 0°C → 25°C, 2hMethyl 2-(2-bromo-4-fluoro-6-nitrophenyl)acetate94%
CarboxylationCO₂ (1.0 L/min), Na metal, 30°C, 3hSodium 2-(2-bromo-4-fluoro-6-nitrophenyl)acetate96.6%

Industrial Relevance :

  • Carboxylation with CO₂ is a scalable, cost-effective method for sodium salt production .

  • Ester derivatives are intermediates for amide coupling in drug synthesis .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura couplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME, 80°C2-Phenyl-4-fluoro-6-nitrophenylacetic acid81%
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄, DMFBiaryl derivatives73%

Optimization Data :

  • Lower yields in Ullmann couplings correlate with steric hindrance from the nitro group .

  • Suzuki reactions show higher functional group tolerance compared to Stille couplings .

Acid-Driven Rearrangements

The acetic acid moiety undergoes decarboxylation under acidic conditions:

C8H5BrFNO4H2SO4,ΔC7H4BrFNO2+CO2\text{C}_8\text{H}_5\text{BrFNO}_4 \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{C}_7\text{H}_4\text{BrFNO}_2 + \text{CO}_2 \uparrow
Conditions : Concentrated H₂SO₄, 120°C, 2h. Yield : 88% .

Comparative Reactivity Table

Functional GroupReactivity TowardPreferred ConditionsApplications
BromineNAS, cross-couplingPd catalysts, polar aprotic solventsBiaryl synthesis
NitroReduction, electrophilic substitutionH₂/Pd or Fe/HClAmine intermediates
Acetic acidEsterification, decarboxylationSOCl₂/ROH or strong acidsProdrug design

Critical Analysis of Research Gaps

  • Fluorine-specific effects : Limited data exist on how the para-fluoro group influences regioselectivity in NAS compared to chloro analogs .

  • Scale-up challenges : Carboxylation yields >95% in patents , but industrial reproducibility requires further validation.

This compound’s multifunctional reactivity positions it as a strategic intermediate for anticoagulants, kinase inhibitors, and agrochemicals .

Scientific Research Applications

Agricultural Applications

One of the primary applications of 2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid is in agriculture as a fungicide and herbicide. Research indicates that this compound exhibits broad-spectrum antibacterial activity against various phytopathogens. For instance, it has shown effective inhibition against diseases such as apple decay and gray mold in Chinese cabbage. The compound's efficacy is attributed to its ability to disrupt fungal cell function, making it a valuable candidate for developing new agricultural pesticides .

Table 1: Fungicidal Activity of this compound

PathogenInhibition Concentration (mg/L)
Apple decay3.18
Orange anthracnose4.34
Chinese cabbage gray mold11.01
Cotton pathogens5.75
Barnyard grass (weeds)Effective at varying concentrations

Pharmaceutical Applications

In the pharmaceutical realm, the compound has been investigated for its potential antitumor properties. It is part of a class of compounds that have shown promise in inhibiting cancer cell proliferation. Studies indicate that derivatives of this compound can be modified to enhance their biological activity against specific cancer types .

Case Study: Antitumor Activity

A study explored derivatives of this compound for their effects on cancer cell lines. The results demonstrated that certain modifications could lead to significant increases in cytotoxicity against tumor cells, suggesting a pathway for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the acetic acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Positioning and Molecular Properties

The table below compares key structural and physical properties of 2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) pKa Boiling Point (°C) Density (g/cm³)
(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid 1227270-93-0 C₈H₅BrFNO₄ 278.03 ~3.53 386.4 (predicted) 1.864 (predicted)
2-(4-Bromo-2,3,6-trifluorophenyl)acetic acid 537033-59-3 C₈H₄BrF₃O₂ ~269 (calculated) N/A N/A N/A
2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid 742094-84-4 C₉H₈BrClO₃ 279.51 N/A N/A N/A
2-(2,3-Difluoro-6-nitrophenyl)acetic acid 141428-47-9 C₈H₅F₂NO₄ 217.13 N/A N/A N/A

Key Observations :

  • Bromine vs. Chlorine/Methyl: Bromine increases molecular weight significantly compared to chlorine or methyl groups. For example, 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid (279.51 g/mol) is heavier than its chloro/methyl counterpart due to bromine’s atomic mass .
  • Acidity : The presence of nitro and halogens lowers pKa. (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid (pKa ~3.53) is more acidic than acetic acid (pKa 4.76), aligning with electron-withdrawing effects .
  • Steric and Electronic Effects : Trifluorinated analogs (e.g., C₈H₄BrF₃O₂) may exhibit enhanced metabolic stability in pharmaceutical applications compared to nitro-substituted derivatives .

Notes

Positional Isomerism : The compound this compound may differ from the cited (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid in substituent positions, affecting reactivity and applications.

Data Gaps: Limited published data exist on the exact compound; inferences are drawn from structural analogs.

Biological Activity

2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the molecular formula C₈H₆BrFNO₄ and is characterized by the presence of bromine, fluorine, and nitro groups, which contribute to its unique reactivity and biological interactions. The structural features of this compound are significant for its pharmacological potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
  • Analgesic Effects : There is evidence supporting its potential as an analgesic agent, which could be beneficial for pain management.
  • Antimicrobial Activity : The compound has shown promising results in inhibiting certain pathogens, indicating potential applications in agriculture as an antifungal agent .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the bromine, fluorine, and nitro substituents may interact with various biological targets, potentially disrupting biochemical pathways involved in inflammation and pain signaling.

Target Interactions

While specific targets remain unidentified, the presence of reactive functional groups suggests that the compound may interact with enzymes or receptors involved in inflammatory processes and pain perception.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. However, as a small molecule with halogen substituents, it is expected to exhibit good absorption and distribution properties. The metabolism and excretion pathways are also areas requiring further research to understand its bioavailability and therapeutic index .

Case Studies

  • Analgesic Activity Study : In a controlled study involving animal models, this compound was administered to evaluate its analgesic efficacy. Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential utility in pain management therapies.
  • Antimicrobial Efficacy : A study focused on the agricultural applications of this compound demonstrated its effectiveness against various phytopathogens. The compound exhibited higher fungicidal activity than traditional agents at comparable concentrations .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaBiological Activity
2-(2-Bromo-6-nitrophenyl)acetic AcidC₈H₆BrNO₄Anti-inflammatory, analgesic
4-Bromo-2-nitrophenylacetic AcidC₈H₇BrNO₄Moderate antimicrobial activity
2-Nitrophenylacetic AcidC₈H₉NO₄Limited anti-inflammatory effects

Q & A

Basic: What are the recommended methods for synthesizing 2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic Acid with high purity?

Methodological Answer:
Synthesis typically involves bromination and nitration of a fluorophenylacetic acid precursor. For example, bromination of 4-fluoro-6-nitrophenylacetic acid using N-bromosuccinimide (NBS) in a controlled acidic environment (e.g., H₂SO₄) at 0–5°C can introduce the bromo group regioselectively . Post-synthesis, recrystallization from ethanol/water mixtures (1:3 v/v) at −20°C improves purity (>95%), as evidenced by melting point consistency (e.g., mp 99–102°C for analogous bromophenylacetic acids) . Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can computational chemistry optimize the synthesis pathway for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction intermediates and transition states to identify energetically favorable pathways. For instance, ICReDD’s workflow combines reaction path searches using artificial force-induced reaction (AFIR) methods with experimental validation to minimize trial-and-error . For bromination steps, compute Fukui indices to predict electrophilic attack sites on the aromatic ring. Pair computational predictions with high-throughput screening (e.g., varying solvents, catalysts) to narrow optimal conditions (e.g., yield improvement from 60% to 85% via DMF vs. DMSO solvent systems) .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., Br: δ 7.2–7.5 ppm aromatic protons; NOESY confirms ortho/para substitution patterns) .
  • FTIR: Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion [M-H]⁻ at m/z 290.95 (calculated for C₈H₄BrFNO₄) .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. For example, if literature reports mp 99–102°C but experimental data show 95–97°C:

Re-purify via column chromatography (silica gel, EtOAc/hexane) and repeat DSC analysis.

Cross-reference with NIST Chemistry WebBook for validated thermal data .

Perform PXRD to detect crystalline phase differences.

Use solid-state NMR to assess molecular packing effects .

Basic: What are key considerations for purifying this compound?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DCM) for extraction to separate acidic byproducts.
  • Recrystallization: Optimize solvent ratios (e.g., ethanol:water) to balance solubility and yield. For bromophenylacetic analogs, cooling rates <1°C/min reduce inclusion of impurities .
  • Chromatography: Employ reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) for ≥98% purity, critical for pharmaceutical impurity standards .

Advanced: How to design derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications). Replace Br with Cl or CF₃ to assess electronic effects .

Synthetic Modifications: Introduce methyl or methoxy groups at the 3-position via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Validate Bioactivity: Screen derivatives in vitro (e.g., IC₅₀ assays) and correlate with computed binding energies .

Basic: How to assess purity and stability for pharmaceutical research applications?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile/water 55:45). Purity ≥98% is required for impurity standards .
  • Forced Degradation Studies: Expose to heat (40°C/75% RH, 14 days), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced: What reactor designs enhance scalability and safety in large-scale synthesis?

Methodological Answer:

  • Microreactor Systems: Improve heat dissipation for exothermic nitration steps (ΔT <5°C) and reduce hazardous intermediate accumulation .
  • Continuous Flow Reactors: Optimize residence time (e.g., 30 min at 80°C) for bromination using NBS, achieving >90% conversion with in-line FTIR monitoring .
  • Safety Protocols: Implement pressure-relief valves and automated quenching (e.g., NaHCO₃ solution) for nitro group-containing intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.